1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be acetylacetone, and the reaction is carried out under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl group may yield acetone derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1152548-03-2 |
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Molecular Formula |
C13H13FN2O2 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-propan-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13FN2O2/c1-8(2)12-11(13(17)18)7-16(15-12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18) |
InChI Key |
KWTOAGLGMYDAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)C2=CC=C(C=C2)F |
Purity |
0 |
Origin of Product |
United States |
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